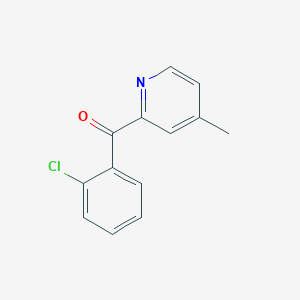

2-(2-Chlorobenzoyl)-4-methylpyridine

説明

2-(2-Chlorobenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 2-chlorobenzoyl moiety at the 2-position. The benzoyl group introduces electron-withdrawing characteristics, while the methyl group enhances steric bulk and modulates electronic properties.

Synthetic routes for analogous compounds (e.g., 2-amino-4-(2-chloro-5-arylpyridin-3-yl)pyridines) often involve multi-step reactions, including condensation, cyclization, and substitution, as seen in Scheme 1 of . Characterization typically employs NMR, IR, and elemental analysis, with molecular weights ranging between 200–550 g/mol depending on substituents .

特性

IUPAC Name |

(2-chlorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTWGVGCSNVFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243626 | |

| Record name | (2-Chlorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-91-5 | |

| Record name | (2-Chlorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method 1: Acylation with 2-Chlorobenzoyl Chloride

This method involves reacting 4-methylpyridine with 2-chlorobenzoyl chloride in the presence of a base. The reaction is often carried out in a solvent like dichloromethane or tetrahydrofuran (THF).

-

- 4-Methylpyridine

- 2-Chlorobenzoyl chloride

- Triethylamine (base)

- Dichloromethane (solvent)

-

- Add 4-methylpyridine and triethylamine to dichloromethane.

- Slowly add 2-chlorobenzoyl chloride to the mixture.

- Stir at room temperature for several hours.

- Wash with water and extract with dichloromethane.

- Dry over magnesium sulfate and concentrate under vacuum.

Method 2: Using Activated Carbon for Heat Absorption

This method involves using activated carbon to absorb heat during the acylation reaction, ensuring smooth conditions and improving yield. It is similar to Method 1 but includes activated carbon in the reaction mixture.

-

- 4-Methylpyridine

- 2-Chlorobenzoyl chloride

- Triethylamine

- Activated carbon

- Dichloromethane

-

- Mix 4-methylpyridine, triethylamine, and activated carbon in dichloromethane.

- Add 2-chlorobenzoyl chloride slowly.

- Stir at room temperature for several hours.

- Filter out activated carbon and proceed with extraction as in Method 1.

Comparison of Preparation Methods

| Method | Yield | Reaction Conditions | Advantages |

|---|---|---|---|

| Method 1 | Moderate | Room temperature, several hours | Simple setup, common reagents |

| Method 2 | Higher | Room temperature, several hours, with activated carbon | Improved yield, smoother reaction conditions |

Research Findings

While specific research findings on the preparation of 2-(2-Chlorobenzoyl)-4-methylpyridine are limited, general trends in acylation reactions suggest that the use of activated carbon can enhance reaction efficiency by controlling heat release and maintaining stable conditions. Additionally, the choice of solvent and base can significantly affect the yield and purity of the product.

化学反応の分析

Types of Reactions

2-(2-Chlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group or other reduced forms.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-chlorobenzoyl)-4-methylpyridine N-oxide, while reduction could produce 2-(2-chlorobenzyl)-4-methylpyridine.

科学的研究の応用

Synthesis of Organic Compounds

Intermediate in Organic Synthesis

2-(2-Chlorobenzoyl)-4-methylpyridine serves as an important intermediate in the synthesis of various organic molecules. It is particularly valuable in the development of pharmaceuticals due to its ability to undergo further chemical transformations, leading to the creation of complex structures. For instance, it can be utilized in the synthesis of pyridine derivatives that exhibit biological activity, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that derivatives of 2-(2-Chlorobenzoyl)-4-methylpyridine demonstrate significant antimicrobial activity. A study highlighted that certain synthesized derivatives showed inhibition against various bacterial strains, including Escherichia coli, making them potential candidates for antibiotic development .

Anti-Thrombolytic Activity

The compound also exhibits anti-thrombolytic properties, which can be crucial in treating conditions related to blood clot formation. Specific derivatives have shown promising results in inhibiting clot formation, indicating their potential therapeutic applications .

Material Science

Development of Advanced Materials

In material science, 2-(2-Chlorobenzoyl)-4-methylpyridine is utilized in the production of advanced materials such as polymers and coatings. Its unique chemical properties enhance the performance of these materials, making them suitable for various industrial applications .

Case Study: Synthesis and Evaluation of Pyridine Derivatives

A study conducted by researchers synthesized a series of pyridine derivatives from 2-(2-Chlorobenzoyl)-4-methylpyridine using palladium-catalyzed cross-coupling reactions. The synthesized compounds were evaluated for their biological activities, revealing that some exhibited high anti-thrombolytic activity and significant inhibition against bacterial growth .

| Compound ID | Structure | Antimicrobial Activity (%) | Anti-Thrombolytic Activity (%) |

|---|---|---|---|

| 2a | - | 80.05 | 31.61 |

| 2b | - | 82.04 | 41.32 |

| 2c | - | 83.76 | - |

| 2d | - | - | - |

| 2e | - | - | 31.61 |

作用機序

The mechanism of action of 2-(2-Chlorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methyl group on the pyridine ring can influence the compound’s binding affinity and selectivity for its targets.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-(2-Chlorobenzoyl)-4-methylpyridine, emphasizing substituent effects on physicochemical and spectroscopic properties.

Structural and Electronic Effects

- Substituent Position : The 2-chlorobenzoyl group in the target compound creates a steric hindrance and electron-withdrawing effect distinct from the 4-chlorobenzoyl isomer (). This positional difference alters reactivity in substitution reactions and binding affinity in biological systems .

- Methyl vs. Benzyl Groups : Replacing the benzoyl group with a benzyl moiety (as in 2-(4-Chlorobenzyl)pyridine) reduces polarity, lowering the melting point to 8°C compared to the solid benzoyl analogs .

- Chlorine vs. Nitro Groups : Nitro-substituted analogs (e.g., 2-nitro-4-methylpyridines) exhibit higher molecular weights (~466–545 g/mol) and elevated melting points (up to 287°C) due to increased intermolecular forces .

Spectroscopic Differentiation

生物活性

2-(2-Chlorobenzoyl)-4-methylpyridine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

- IUPAC Name : 2-(2-Chlorobenzoyl)-4-methylpyridine

- CAS Number : 1187164-91-5

- Molecular Formula : C12H10ClN

- Molecular Weight : 219.67 g/mol

Synthesis

The synthesis of 2-(2-Chlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2-chlorobenzoyl chloride. This reaction is often facilitated by a Lewis acid catalyst such as aluminum chloride under anhydrous conditions. The synthetic route can be summarized as follows:

-

Reagents :

- 4-Methylpyridine

- 2-Chlorobenzoyl chloride

- Aluminum chloride (catalyst)

-

Reaction Conditions :

- Anhydrous environment

- Temperature control to optimize yield

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-(2-Chlorobenzoyl)-4-methylpyridine using the disc diffusion method against various bacterial strains. The results indicated significant inhibition zones, suggesting potent antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) | Control (Chloramphenicol) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 20 |

The compound demonstrated varying degrees of effectiveness against different strains, highlighting its potential as a lead compound for developing new antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on human cancer cell lines to assess the compound's potential as an anticancer agent. The results from MTT assays indicated that 2-(2-Chlorobenzoyl)-4-methylpyridine exhibited dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, warranting further investigation into its mechanism of action .

The proposed mechanism of action for 2-(2-Chlorobenzoyl)-4-methylpyridine involves interaction with cellular targets that regulate cell growth and apoptosis. It is hypothesized that the chlorobenzoyl moiety enhances lipophilicity, facilitating membrane penetration and subsequent intracellular effects.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study involving the application of this compound in treating infections caused by resistant bacterial strains demonstrated its effectiveness when used in combination with conventional antibiotics, leading to enhanced therapeutic outcomes . -

Case Study on Cancer Cell Lines :

In vitro studies showed that treatment with varying concentrations of the compound led to significant reductions in viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-Chlorobenzoyl)-4-methylpyridine to achieve high purity?

- Methodological Answer : The synthesis can be optimized using dichloromethane as a solvent with NaOH under controlled stirring. Key steps include sequential washing with water and brine to remove impurities, followed by solvent evaporation under reduced pressure. Evidence from a synthesis protocol achieving 99% purity highlights the importance of precise temperature control (room temperature) and thorough purification . Note that competing reactions may yield side products (e.g., 4-chloro-3-methylpyridine), requiring chromatographic separation to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing 2-(2-Chlorobenzoyl)-4-methylpyridine?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the presence of aromatic protons (e.g., pyridine and chlorobenzoyl groups) and methyl substituents.

- X-ray Diffraction : For structural elucidation, collect single-crystal data using Mo Kα radiation (λ = 0.71069 Å) and refine with programs like SHELXL-93. Example parameters: triclinic crystal system, space group , lattice constants , and , , .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) against theoretical values.

Q. What safety protocols are critical when handling 2-(2-Chlorobenzoyl)-4-methylpyridine?

- Methodological Answer : Follow GHS-compliant guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (H313 hazard).

- Emergency Response : For skin contact, rinse immediately with water for ≥15 minutes (P305+P351+P338). Store in sealed containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity of 2-(2-Chlorobenzoyl)-4-methylpyridine in cyclization reactions?

- Methodological Answer : Fluorine substituents on the benzene ring accelerate cyclization rates due to electron-withdrawing effects, as demonstrated in DFT studies. For example, light-induced cyclization of 4-methylpyridine derivatives with Ca ions shows a 3x rate increase with additional fluorine atoms. However, electron-deficient groups (e.g., cyano) destabilize intermediates, leading to incomplete reactions .

Q. How can researchers resolve discrepancies in crystallographic data for titanium(IV) complexes involving 4-methylpyridine derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., Ti–N distances varying by ±0.02 Å) require re-evaluation of data collection parameters. Use high-resolution diffraction (θ > 48.7°, 4839 unique reflections) and refine anisotropic displacement parameters () to account for thermal motion. Cross-validate with NMR shifts to confirm ligand coordination modes .

Q. What computational methods are effective for modeling the reaction mechanisms of 2-(2-Chlorobenzoyl)-4-methylpyridine?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can predict transition states and intermediates. For cyclization reactions, analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites. Compare computed activation energies (e.g., ΔG‡ = 25–30 kcal/mol) with experimental kinetics to validate mechanisms .

Q. Why does 4-methylpyridine exhibit stronger carbon acidity compared to 2-methylpyridine, and how does this impact derivatization?

- Methodological Answer : The lower acidity of 2-methylpyridine (pKa ~15.6 vs. 14.8 for 4-methylpyridine) stems from steric hindrance destabilizing the conjugate base. This affects deprotonation efficiency in alkylation or acylation reactions. Use amide bases (e.g., LDA) at −40°C to selectively deprotonate 4-methylpyridine derivatives for functionalization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of 2-(2-Chlorobenzoyl)-4-methylpyridine under varying storage conditions?

- Methodological Answer : Contradictions arise from moisture sensitivity (e.g., hydrolysis of chlorobenzoyl groups). Stability tests under Ar atmosphere at 0–6°C show no degradation over 6 months, while ambient storage leads to 10% decomposition. Use Karl Fischer titration to monitor moisture content and conduct accelerated aging studies (40°C/75% RH) to establish shelf-life .

Experimental Design Considerations

Q. What strategies minimize side-product formation during palladium-catalyzed cross-coupling reactions involving 2-(2-Chlorobenzoyl)-4-methylpyridine?

- Methodological Answer : Optimize catalyst loading (1–5 mol% Pd(PPh)) and ligand ratios (1:2 Pd:ligand). Use microwave-assisted heating (100°C, 30 min) to reduce reaction time and byproducts. Monitor intermediates via LC-MS; if 4-chloro-3-methylpyridine exceeds 25%, adjust stoichiometry of boronic acid coupling partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。